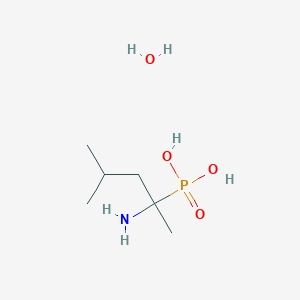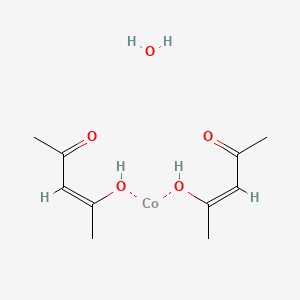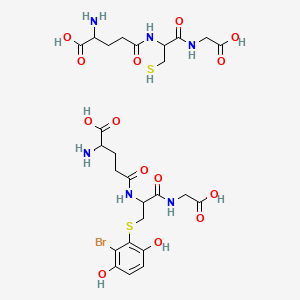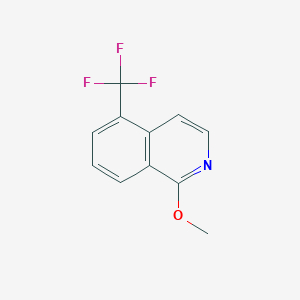
4-Chloro-2-(methoxyimino)-3-oxobutanoic acid
Vue d'ensemble
Description
“4-Chloro-2-methoxybenzoic acid” is a compound that has been mentioned in the literature . It’s an organic compound that forms complexes with Mn 2+, Co 2+, Ni 2+, Cu 2+ and Zn 2+ . It has been used in the synthesis of other compounds .
Molecular Structure Analysis
The molecular structure of “4-Chloro-2-methoxybenzoic acid” has been analyzed in the literature . The compound was characterized by FTIR, NMR, and UV-Visible spectroscopy .
Chemical Reactions Analysis
There are studies on the chemical reactions of related compounds. For example, pinacol boronic esters have been studied for their protodeboronation reactions .
Physical And Chemical Properties Analysis
The basic physicochemical properties of ionic liquids containing the (4-chloro-2-methylphenoxy)acetate (MCPA) anion were characterized in terms of solubility and thermal stability .
Applications De Recherche Scientifique
Herbicide Degradation
The compound has been studied in the context of herbicide degradation . Specifically, it was found that a fungicide mixture consisting of mancozeb, metalaxyl-M, and chlorothalonil retarded the degradation of the phenoxy herbicide 4-chloro-2-methylphenoxyacetic acid (MPCA) in soil .
Synthesis of Herbicidal Ionic Liquids
4-Chloro-2-(methoxyimino)-3-oxobutanoic acid is used in the synthesis of herbicidal ionic liquids . These ionic liquids contain the (4-chloro-2-methylphenoxy)acetate (MCPA) anion and domiphen derived phenoxyethylammonium cation . The synthesized ionic liquids exhibit thermal stability up to 175 °C and are characterized by high herbicidal activity against cornflower (Centaurea cyanus L.) .
Removal of Agrochemical Contaminants
The compound has been used in studies related to the removal of agrochemical contaminants in water . Specifically, it has been reported that hydrothermally synthesized MIL-101(Cr) metal-organic framework (MOF) can effectively remove 4-chloro-2-methylphenoxyacetic acid (MCPA), an emerging agrochemical contaminant in water with carcinogenic and mutagenic health effects .
Mécanisme D'action
Target of Action
It’s structurally related to 4-chloro-2-methylphenoxyacetic acid (mcpa), a synthetic auxin . Auxins are plant hormones that regulate growth and development .
Mode of Action
It’s known that mcpa, a structurally related compound, acts as an auxin . Auxins regulate plant growth by altering gene expression, leading to changes in plant development .
Action Environment
The action of 4-Chloro-2-(methoxyimino)-3-oxobutanoic acid can be influenced by environmental factors. For instance, MCPA, a structurally related compound, has been shown to have its degradation retarded in soil when co-applied with certain fungicides . This suggests that the action, efficacy, and stability of 4-Chloro-2-(methoxyimino)-3-oxobutanoic acid could also be influenced by environmental factors such as the presence of other chemicals in the environment.
Propriétés
IUPAC Name |
4-chloro-2-methoxyimino-3-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNO4/c1-11-7-4(5(9)10)3(8)2-6/h2H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWNGESOREPKWTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(C(=O)CCl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70699581 | |
| Record name | 4-Chloro-2-(methoxyimino)-3-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70699581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-methoxyimino-3-oxobutanoic acid | |
CAS RN |
111230-59-2 | |
| Record name | 4-Chloro-2-(methoxyimino)-3-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70699581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(1-Diphenoxyphosphanyloxypropan-2-yloxy)propan-2-yl 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-diphenoxyphosphanyloxypropoxy)propoxy-phenoxyphosphanyl]oxypropoxy]propoxy-phenoxyphosphanyl]oxypropoxy]propoxy-phenoxyphosphanyl]oxypropoxy-phenoxyphosphanyl]oxypropoxy]propoxy-phenoxyphosphanyl]oxypropoxy]propyl phenyl phosphite](/img/structure/B1141642.png)



![Methyl 7-chloro-1h-pyrrolo[2,3-c]pyridine-4-carboxylate](/img/structure/B1141650.png)